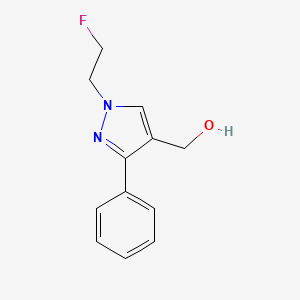
(1-(2-fluoroéthyl)-3-phényl-1H-pyrazol-4-yl)méthanol
Vue d'ensemble
Description
“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is a synthetic compound with potential applications in various fields of research and industry. It has a CAS Number of 1427023-85-5 and a molecular weight of 144.15 . The compound is stored at room temperature and has a purity of 95%. It is typically in an oil form .
Synthesis Analysis
The synthesis of similar compounds often involves the use of metal catalysts and organocatalysts . For instance, a related compound, 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexanol, was synthesized from 1-ethynylcyclohexanol and benzyl azide using a phenylethynylcopper(I) catalyst .
Molecular Structure Analysis
The molecular structure of “(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” includes a pyrazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .
Physical And Chemical Properties Analysis
“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is an oil at room temperature . It has a CAS Number of 1427023-85-5 and a molecular weight of 144.15 .
Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine
Les dérivés de pipéridine sont cruciaux dans l'industrie pharmaceutique, et « (1-(2-fluoroéthyl)-3-phényl-1H-pyrazol-4-yl)méthanol » peut servir de précurseur dans leur synthèse. Ces dérivés sont présents dans plus de vingt classes de produits pharmaceutiques et jouent un rôle important dans la conception de médicaments en raison de leur activité biologique .
Applications pharmacologiques
Le composé en question peut être impliqué dans le développement de nouveaux agents pharmacologiques. Les motifs pipéridine sont courants dans de nombreux médicaments, et l'introduction du groupe pyrazolyle pourrait conduire à la découverte de nouvelles propriétés pharmacologiques .
Études d'activité biologique
Les caractéristiques structurales de ce composé suggèrent un potentiel d'activité biologique. La recherche pourrait se concentrer sur l'évaluation de son efficacité dans divers essais biologiques afin de déterminer son potentiel en tant qu'agent thérapeutique .
Découverte de médicaments
Compte tenu de sa complexité structurale, ce composé pourrait être utilisé dans le criblage à haut débit pour identifier de nouveaux candidats médicaments. Sa structure unique pourrait interagir avec une variété de cibles biologiques, conduisant à de nouvelles perspectives dans la découverte de médicaments .
Sondes de biologie chimique
Le composé pourrait être marqué avec des marqueurs fluorescents ou d'autres sondes pour étudier les processus biologiques. Cela permettrait aux scientifiques de suivre son interaction avec les composants cellulaires, fournissant des informations sur la biologie cellulaire .
Radiomarquage et imagerie
Le groupe fluoroéthyl dans le composé en fait un candidat pour le radiomarquage, qui pourrait être utilisé en tomographie par émission de positons (TEP) pour étudier les processus pathologiques in vivo .
Neuropharmacologie
En raison de la présence des groupes pipéridine et phényle, ce composé pourrait avoir des applications en neuropharmacologie, affectant potentiellement les systèmes de neurotransmetteurs et étant utile dans l'étude des troubles neurologiques .
Optimisation des composés d'amorçage
Le composé pourrait servir de structure d'amorçage en chimie médicinale. Son optimisation par diverses modifications chimiques pourrait améliorer ses propriétés pharmacocinétiques et pharmacodynamiques, conduisant au développement de médicaments plus efficaces .
Mécanisme D'action
The exact mechanism of action of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is not fully understood. However, it is known that it binds to certain enzymes or receptors in the body, and this binding is thought to be responsible for its effects. It is also thought to interact with other molecules in the body, such as hormones, neurotransmitters, and other signaling molecules.
Biochemical and Physiological Effects
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol has been studied for its potential therapeutic uses, as well as its biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant effects. It has also been shown to have anticancer effects, as well as to modulate the immune system and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is an ideal compound for use in laboratory experiments due to its high yield, low cost, and ease of synthesis. However, it is important to note that (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is not approved for human use, and therefore, should not be used in clinical trials or in humans. Additionally, (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is not stable in the presence of light or heat, and therefore, must be stored in a cool, dark place.
Orientations Futures
For (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol research include exploring its potential therapeutic uses, investigating its mechanism of action, and studying its biochemical and physiological effects. Additionally, further research into its advantages and limitations for lab experiments is needed, as well as additional research into its potential uses in drug discovery and development.
Propriétés
IUPAC Name |
[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBWPVOMRSPSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)

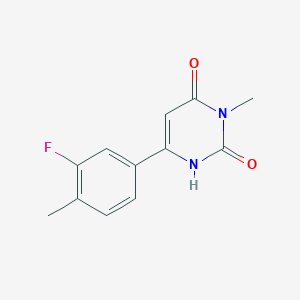
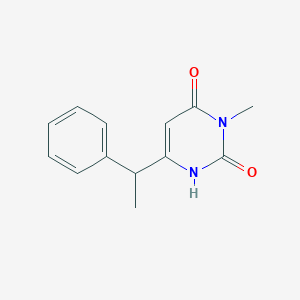
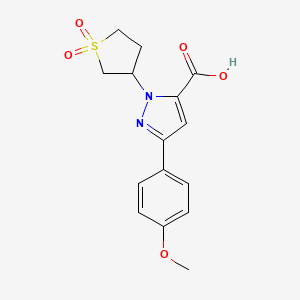
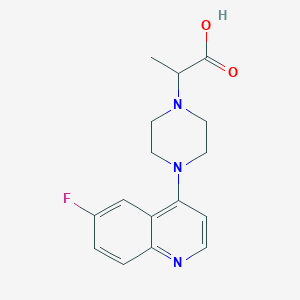
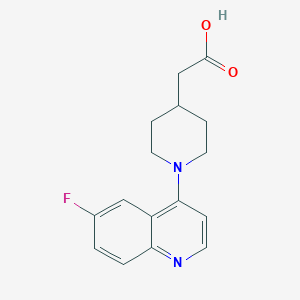
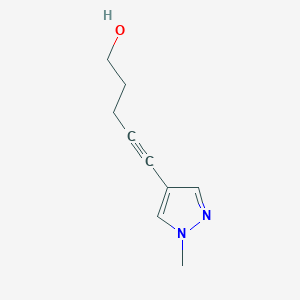

![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)
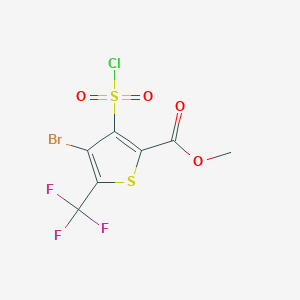
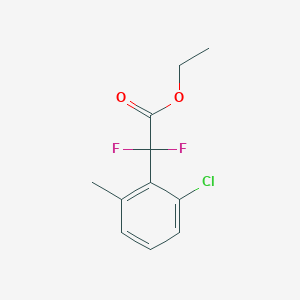
![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)
